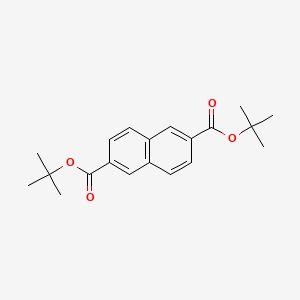
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its applications in the production of high-performance polyesters and other advanced materials. It is a colorless solid that plays a crucial role in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous esterification processes where 2,6-naphthalenedicarboxylic acid is reacted with excess tert-butyl alcohol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding the desired ester product.
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and tert-butyl alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
Hydrolysis: 2,6-Naphthalenedicarboxylic acid and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the naphthalene ring.
Scientific Research Applications
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyesters and metal-organic frameworks (MOFs).
Biology: Employed in the development of drug delivery systems due to its ability to form MOFs.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of high-strength and high-durability polyesters for various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester primarily involves its ability to form stable ester bonds and participate in polymerization reactions. The molecular targets include the hydroxyl groups of alcohols during esterification and the carboxyl groups of acids during transesterification. The pathways involved are typical of esterification and polymerization processes, where the compound acts as a building block for larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Naphthalenedicarboxylic acid, dimethyl ester
- 2,6-Naphthalenedicarboxylic acid, diethyl ester
- 2,6-Naphthalenedicarboxylic acid, dipropyl ester
Uniqueness
2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the ester. This makes it particularly useful in applications requiring high thermal and chemical stability, such as in the production of high-performance polyesters and advanced materials.
Properties
CAS No. |
145530-92-3 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ditert-butyl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-9-7-14-12-16(10-8-13(14)11-15)18(22)24-20(4,5)6/h7-12H,1-6H3 |
InChI Key |
GJYABZUNTBXLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




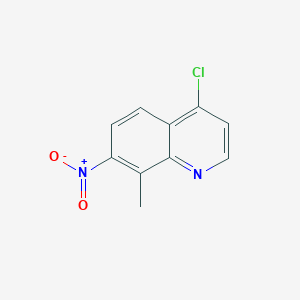
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)
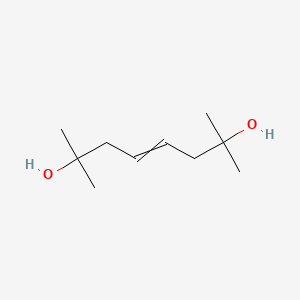
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)
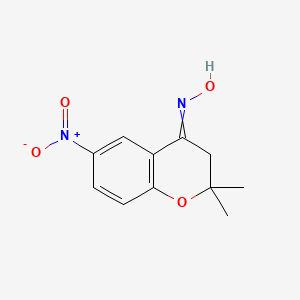
![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)
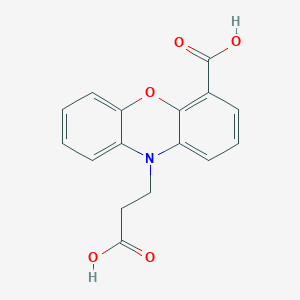
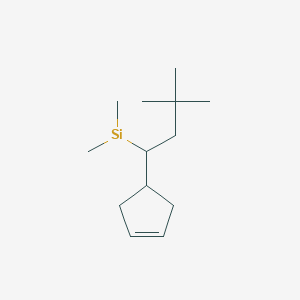
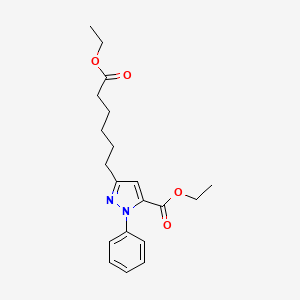
silane](/img/structure/B12548260.png)
pentasilolane](/img/structure/B12548270.png)
